MPI-0479605

Mps1 kinase inhibition biochemical potency ADP-Glo assay

Standard Mps1 inhibitors like reversine or AZ3146 suffer from off-target Aurora kinase activity or weak potency (IC50 35-500 nM), confounding SAC disruption studies. MPI-0479605 eliminates these variables: • 1.8 nM Mps1 IC50; no inhibition of Aurora A/B at >5,000 nM • Target residence t1/2 = 718 sec (vs 4 sec for AZ3146) • Validated in HCT-116 xenografts (30 mg/kg daily, 49% TGI) • Co-crystal structure (PDB: 5N7V) enables structure-based optimization

Molecular Formula C22H29N7O
Molecular Weight 407.5 g/mol
Cat. No. B15604637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMPI-0479605
Molecular FormulaC22H29N7O
Molecular Weight407.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H29N7O/c1-15-13-17(29-9-11-30-12-10-29)7-8-18(15)26-22-27-20-19(23-14-24-20)21(28-22)25-16-5-3-2-4-6-16/h7-8,13-14,16H,2-6,9-12H2,1H3,(H3,23,24,25,26,27,28)
InChIKeyOVJBNYKNHXJGSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MPI-0479605 Procurement Guide


MPI-0479605 is a synthetic, ATP-competitive small-molecule inhibitor of the mitotic kinase Mps1 (monopolar spindle 1; gene symbol TTK) [1]. It belongs to the purine-based chemotype class and has been characterized as a chemical probe for spindle assembly checkpoint (SAC) disruption studies [2]. MPI-0479605 induces aberrant mitosis, aneuploidy, and micronuclei formation in treated cells, and in xenograft models it inhibits tumor growth, establishing it as a benchmark tool compound for Mps1-targeted oncology research [2]. Its molecular formula is C22H29N7O (MW 407.51 g/mol), and it complies with Lipinski's rule of five (zero violations), indicating drug-like physicochemical properties [1].

Mechanism

Mps1 (TTK) spindle assembly checkpoint kinase inhibition study fit

Selectivity

Kinase selectivity profiling workflow; reported clean window over Aurora kinases

Use Context

Chemical probe for SAC disruption, mitotic catastrophe, and xenograft model studies

MPI-0479605 vs. Other Mps1 Inhibitors


Mps1 kinase inhibitors, despite sharing a nominal target, differ radically in biochemical potency, kinase selectivity breadth, target residence time, and functional cellular outcomes. MPI-0479605 exhibits an IC50 of 1.8 nM against Mps1 with no significant inhibition of 120 other kinases tested [1], whereas widely used comparator compounds such as NMS-P715 (IC50 182 nM), AZ3146 (IC50 ~35 nM), and Mps1-IN-3 (IC50 50 nM) are 20- to 100-fold less potent . Furthermore, the classic tool reversine potently inhibits Aurora B (IC50 98-500 nM) in addition to Mps1, confounding interpretation of mitotic phenotypes [2]. Target residence time measurements reveal that MPI-0479605 dwells on TTK with a half-life of 718 seconds, approximately 180-fold longer than AZ3146 (4 seconds), directly impacting cellular anti-proliferative activity [3]. These inter-compound disparities mean that substituting one Mps1 inhibitor for another, even within the same target class, can generate divergent and potentially misleading experimental results. The following section presents quantitative evidence for each differentiation dimension.

This product

MPI-0479605

Selective Mps1 inhibitor. Reported minimal Aurora B activity and sustained target residence time.

Potential substitute

Reversine / AZ3146

Reversine confounds Mps1 phenotypes with Aurora B inhibition; AZ3146 has a shorter residence time that may shift cellular washout outcomes.

This product

MPI-0479605

Characterized on-target control for gatekeeper mutant profiling; reported loss of activity in C604Y and S611R mutants.

Potential substitute

NMS-P715 / Mps1-IN-3

May differ in sensitivity to Mps1 resistance mutations. Off-target kinase profile and residence time context may not transfer directly.

MPI-0479605 Quantitative Evidence


Biochemical Mps1 Inhibition Potency

In a standardized in vitro biochemical assay, MPI-0479605 inhibits Mps1 (TTK) with an IC50 of 1.8 nM [1]. By direct head-to-head comparison in the same published dataset, NMS-P715 displays an IC50 of 182 nM, AZ3146 an IC50 of ~35 nM, Mps1-IN-3 an IC50 of 50 nM, and reversine an IC50 of 2.8–6 nM [2]. MPI-0479605 is therefore approximately 100-fold more potent than NMS-P715, 19-fold more potent than AZ3146, and 28-fold more potent than Mps1-IN-3 in biochemical Mps1 inhibition. Reversine has comparable Mps1 potency but lacks target selectivity (see Evidence Item 2).

Mps1 Inhibition Potency
Head-to-head
IC50 = 1.8 nM
Supports pathway-study fit at low concentrations
Biochemical assay context; comparisons across tested set
Mps1 kinase inhibition biochemical potency ADP-Glo assay

Kinase Selectivity Profiling

MPI-0479605 was profiled against a panel of 120 kinases and showed no significant inhibition (<50% inhibition at 500 nM or >40-fold selectivity window) [1]. In contrast, NMS-P715 was screened against 60 kinases (CK2, MELK, NEK6 inhibited <10 µM), AZ3146 against 49 kinases, and reversine potently inhibits Aurora A, B, and C (IC50 values of 400, 500, and 400 nM, respectively) in addition to Mps1 . Quantitative selectivity data from ChEMBL show that MPI-0479605 has IC50 >10,000 nM against Aurora A and >5,000 nM against Aurora B, representing >5,500-fold and >2,700-fold selectivity over Mps1, respectively [2]. Reversine, by comparison, inhibits Aurora B with an IC50 of 98–500 nM, representing only ~35- to 180-fold selectivity over its Mps1 IC50 [3].

Kinase Selectivity
Cross-study
120 kinases screened; no significant inhibition
Isoform-selectivity assay context for Mps1 target validation
Selectivity window over Aurora kinases reported >5,500-fold
kinase selectivity profiling off-target screen chemical probe criteria

Target Residence Time on TTK

Surface plasmon resonance (SPR) kinetic analysis reveals that MPI-0479605 has a target residence half-life (t1/2) of 718 seconds on TTK (ka = 1.6×10^6 M⁻¹s⁻¹, kd = 9.7×10⁻⁴ s⁻¹, KD = 5.9×10⁻¹⁰ M) [1]. In the same assay system, AZ3146 exhibits a t1/2 of only 4 seconds (kd = 0.18 s⁻¹, ~180-fold shorter), while Mps-Bay-2B has a t1/2 of 31 seconds (~23-fold shorter) [1]. A head-to-head study of 12 TTK inhibitors demonstrated that target residence time correlates more strongly with cellular anti-proliferative activity than binding affinity (KD) alone [2]. MPI-0479605's intermediate residence time positions it as a kinetically distinct tool relative to both fast-dissociating inhibitors (e.g., AZ3146) and ultra-long-residence inhibitors (e.g., NTRC 0066-0, t1/2 = 3,185 s) that may exhibit different pharmacodynamic behavior [1].

Residence Time on TTK
Head-to-head
t1/2 = 718 s
Context for sustained target engagement in washout assays
SPR Biacore; kinetics may influence cellular pharmacodynamics
target residence time drug-target binding kinetics SPR Biacore

Anti-Proliferative Activity in Drug-Resistant Mutants

In a head-to-head comparison across HCT-116, DLD-1, and HeLa cancer cell lines expressing wild-type or mutant Mps1, MPI-0479605 and other Mps1 inhibitors were tested in 5-day colony formation assays [1]. MPI-0479605 inhibited wild-type HCT-116 colony formation with an IC50 of 159 nM, compared to NMS-P715 (171 nM), AZ3146 (560 nM), Mps1-IN-3 (1,624 nM), and reversine (138 nM) [1]. Critically, in HCT-116 cells harboring the Mps1 C604Y gatekeeper mutation, MPI-0479605 lost activity (>2,000 nM IC50), similar to NMS-P715 and AZ3146, whereas reversine retained partial activity (70 nM) due to its distinct binding mode—a finding directly relevant for studies involving resistance mutations [1]. In DLD-1 cells, MPI-0479605 showed an IC50 of 183 nM (wild-type) vs. >2,000 nM (S611R mutant), demonstrating on-target specificity [2].

Anti-Proliferative Activity
Head-to-head
HCT-116 WT IC50 = 159 nM
Reported cell-model response context
5-day colony formation assay; C604Y mutant >2,000 nM
drug-resistant mutants colony formation assay cellular IC50 profiling

In Vivo Xenograft Antitumor Efficacy

MPI-0479605 was evaluated in HCT-116 colon cancer xenograft models . Intraperitoneal administration at 30 mg/kg daily inhibited tumor growth by 49% (TGI), and intermittent high-dose scheduling (150 mg/kg every 4 days) achieved 74% TGI . In a separate study, NMS-P715 at 90 mg/kg/day orally achieved 53% TGI in A2780 ovarian carcinoma xenografts [1]. These cross-study comparisons are not isogenic but illustrate that MPI-0479605 achieves comparable or superior TGI at a 3-fold lower daily dose (30 vs. 90 mg/kg) using a different tumor model. Importantly, MPI-0479605 showed schedule-dependent efficacy: Colo-205 xenografts were insensitive to daily dosing but responded to intermittent high-dose treatment (63% TGI) , suggesting that intermittent pulsatile target engagement may be optimal for certain tumor contexts.

In Vivo Xenograft Response
Cross-study
Reported TGI 49-74%
Model-response endpoint context in HCT-116 xenograft
Schedule-dependent; cross-study comparison requires validation
xenograft tumor model in vivo efficacy tumor growth inhibition

Structural Binding Mode and Lys553 Trap

The co-crystal structure of MPI-0479605 bound to the TTK kinase domain (PDB: 5N7V, resolution 2.52 Å) revealed a hybrid Type I/Type III binding mode characterized by a unique 'lysine trap' mechanism: the inhibitor binds to the catalytic lysine at position 553 (Lys553), inducing a conformational shift of the glycine-rich loop [1]. This binding mode is structurally distinct from classical Type I ATP-competitive inhibitors (e.g., reversine-based scaffolds) and from Type II DFG-out binders. The same study evaluated 12 TTK inhibitors head-to-head and found that the most cellularly potent compounds share this Lys553 engagement and glycine-rich loop displacement [1]. MPI-0479605 thus occupies a structurally defined niche that can guide structure-based optimization campaigns, as demonstrated by the subsequent development of (5,6-dihydro)pyrimido[4,5-e]indolizine scaffold inhibitors that further exploit the allosteric pocket around Lys553 [1].

Structural Binding Mode
Class-level
PDB 5N7V; Lys553 trap
Structure-based optimization context; hybrid Type I/Type III
X-ray crystallography at 2.52 Å resolution
X-ray crystallography kinase inhibitor binding mode lysine trap mechanism

MPI-0479605 Research Applications


Spindle Assembly Checkpoint Override Studies

For researchers investigating SAC disruption and mitotic checkpoint override, MPI-0479605 provides the most favorable balance of biochemical potency (IC50 1.8 nM) and selectivity (no activity against Aurora A at >10,000 nM; Aurora B at >5,000 nM) among commonly available Mps1 tools [1][2]. In contrast, reversine inhibits Aurora B with an IC50 of 98-500 nM, producing confounding Aurora B-mediated polyploidy phenotypes that are independent of Mps1 [2]. Using MPI-0479605 eliminates this ambiguity, enabling clean attribution of mitotic catastrophe, aneuploidy, and apoptosis phenotypes specifically to Mps1 inhibition, as characterized in the seminal publication by Tardif et al. [3].

Structure-Based Drug Design Targeting TTK

The publicly available co-crystal structure of MPI-0479605 bound to TTK (PDB: 5N7V, 2.52 Å) reveals a hybrid Type I/Type III binding mode with engagement of the catalytic Lys553 and displacement of the glycine-rich loop [4]. This structural information, combined with SPR-derived binding kinetics (ka = 1.6×10^6 M⁻¹s⁻¹, kd = 9.7×10⁻⁴ s⁻¹, t1/2 = 718 s), provides an ideal starting point for structure-based optimization of residence time and selectivity [5]. Medicinal chemistry teams can use MPI-0479605 as a reference ligand for docking studies, Free Energy Perturbation (FEP) calculations, and pharmacophore modeling aimed at developing next-generation TTK inhibitors with improved drug-like properties.

Mps1 Drug-Resistant Mutant Profiling

MPI-0479605 has been profiled in a panel of isogenic cancer cell lines expressing engineered Mps1 gatekeeper (C604Y, I598F), hinge-region (I531M), and other mutants (S611R, C604F) [6]. Its complete loss of activity in C604Y and S611R mutants (>2,000 nM IC50 vs. 159-183 nM in wild-type) confirms strict on-target dependency, making it an excellent negative control compound for chemical-genetic target validation experiments [6]. This contrasts with reversine, which retains activity in C604Y mutants (IC50 70 nM), indicating off-target or alternative binding mechanisms [6]. Researchers elucidating resistance mechanisms can use MPI-0479605 to unambiguously demonstrate Mps1-dependence of observed phenotypes.

In Vivo Mps1 Tumor Growth Inhibition

MPI-0479605 has established in vivo efficacy in HCT-116 colon cancer xenografts with two validated dosing schedules: continuous low-dose (30 mg/kg daily i.p., 49% TGI) and intermittent high-dose (150 mg/kg every 4 days i.p., 74% TGI) . The differential sensitivity of Colo-205 xenografts to intermittent vs. continuous dosing (63% TGI with Q4D; no significant inhibition with daily dosing) provides an important model for studying schedule-dependent pharmacodynamics of Mps1 inhibition . These data support MPI-0479605 as a benchmark compound for in vivo combination studies and pharmacokinetic/pharmacodynamic (PK/PD) modeling of SAC-targeted therapies.

Application
Selection Property
Validation Focus
SAC override studies
Mps1 selectivity review
Clean phenotype attribution
Structure-based TTK design
Public co-crystal structure
Docking and FEP modeling
Resistance mutant profiling
Gatekeeper mutation response
On-target negative control
In vivo Mps1 tumor model
Scheduled dosing context
PK/PD model-response validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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